Proteolytic Stability from N-Methyl and D-Amino Acid Synergy
The combination of D-configuration and N-methylation creates a steric environment that hinders protease access. While direct comparative data for this specific compound are absent from the primary literature, class-level evidence is strong. In an N-methyl scanning mutagenesis study on a G-protein-binding peptide, single N-methyl substitutions yielded variants with dramatically increased proteolytic stability and altered receptor selectivity [1]. Homo-oligomers of N-methyl phenylalanine were previously shown to be highly resistant to both chymotrypsin and proteinase K [1]. In contrast, the non-methylated parent peptide would be rapidly degraded. Furthermore, D-amino acid incorporation is a general, validated strategy for extending peptide half-life in vivo, as D-peptide bonds are poor substrates for most endogenous mammalian proteases [2]. The target compound provides both modifications in a single residue.
| Evidence Dimension | Proteolytic half-life extension |
|---|---|
| Target Compound Data | Incorporation of N-methyl-D-amino acids into peptides is expected to confer high protease resistance based on class behavior of N-methylated and D-configured residues. |
| Comparator Or Baseline | Unmodified L-phenylalanine or non-N-methylated D-phenylalanine in the same peptide sequence; such peptides typically exhibit short half-lives (e.g., 1.3 min for a non-methylated peptide substrate in cytosolic lysate [3]). |
| Quantified Difference | Class-level evidence indicates order-of-magnitude improvements in stability are achievable, though exact values depend on sequence context. |
| Conditions | In vitro proteolytic assays with chymotrypsin, proteinase K, or cytosolic lysates. |
Why This Matters
For procurement decisions, this compound offers a single-residue solution to incorporate both N-methylation and D-configuration, reducing synthetic steps compared to introducing these modifications separately, while providing a known structural basis for improved peptide stability.
- [1] Scholle, M. D., Kehoe, J. W., & Kay, B. K. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ChemBioChem, 9(17), 2718-2723. View Source
- [2] Biosyn. (n.d.). Why use Special Amino Acids in peptide synthesis? Biosyn Technical Resource. View Source
- [3] Proctor, A., Wang, Q., Lawrence, D. S., & Allbritton, N. L. (2012). Metabolism of peptide reporters in cell lysates and single cells. Analytical Chemistry, 84(5), 2306–2312. View Source
